molecular formula C23H22F3N3O4 B15136589 [(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone

[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone

Cat. No.: B15136589
M. Wt: 461.4 g/mol
InChI Key: NFYBDIVODIZAPS-QUDVFMAMSA-N
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Description

[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a cyclopropyl group, and an indazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the attachment of the indazole moiety. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of [(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone can be compared to other compounds with similar structures or functional groups. Some similar compounds include:

    Indazole derivatives: These compounds share the indazole moiety and may have similar biological activities.

    Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group, which can influence their reactivity and interactions with biological targets.

    Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and may exhibit similar chemical and biological properties.

The uniqueness of this compound lies in its combination of these structural elements, which can result in distinct properties and applications compared to other compounds.

Properties

Molecular Formula

C23H22F3N3O4

Molecular Weight

461.4 g/mol

IUPAC Name

[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone

InChI

InChI=1S/C23H22F3N3O4/c1-28-9-12-6-15(33-14-4-2-13(3-5-14)23(24,25)26)7-17(21(12)27-28)16-8-18(16)22(32)29-10-19(30)20(31)11-29/h2-7,9,16,18-20,30-31H,8,10-11H2,1H3/t16?,18?,19-,20-/m0/s1

InChI Key

NFYBDIVODIZAPS-QUDVFMAMSA-N

Isomeric SMILES

CN1C=C2C=C(C=C(C2=N1)C3CC3C(=O)N4C[C@@H]([C@H](C4)O)O)OC5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)C3CC3C(=O)N4CC(C(C4)O)O)OC5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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